molecular formula C8H8N2O4 B592613 Ethyl 5-nitropicolinate CAS No. 30563-98-5

Ethyl 5-nitropicolinate

Cat. No.: B592613
CAS No.: 30563-98-5
M. Wt: 196.162
InChI Key: PZFHVUFNOKRFEC-UHFFFAOYSA-N
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Description

Ethyl 5-nitropicolinate, also known as ethyl 5-nitro-2-pyridinecarboxylate, is a chemical compound with the molecular formula C8H8N2O4 . It is a yellow solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C8H8N2O4/c1-2-14-8(11)7-4-3-6(5-9-7)10(12)13/h3-5H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is a yellow solid at room temperature . It has a molecular weight of 196.16 . .

Scientific Research Applications

  • Antitumor Activity : Ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, related to ethyl 5-nitropicolinate, have shown potent antimitotic properties and antitumor activity in mice. These compounds act as precursors to active agents and inhibit the incorporation of pyrimidine nucleosides into DNA and RNA, suggesting a potential mode of action (Temple et al., 1992).

  • Solvent Effects in Nucleophilic Substitution Reactions : The reaction of 2-bromo-5-nitrothiophene with morpholine has been studied, providing insights into the solvent effects on these types of reactions. This is relevant for understanding the reactivity of similar nitro compounds (Harifi‐Mood & Mousavi-Tekmedash, 2013).

  • Solubility and Thermodynamic Modeling : The solubility of 5-nitro-8-hydroxyquinoline, a compound structurally related to this compound, has been studied in various organic solvents. This research provides valuable data for optimizing the purification process of such compounds (Cong et al., 2016).

  • Antiviral Activity : Ethyl derivatives of 5-nitro-2-indolinone have been synthesized and evaluated for their primary antiviral activities against several pathogenic viruses. Some derivatives exhibited weak activity against specific viruses, highlighting their potential as antiviral agents (Terzioğlu et al., 2005).

  • Catalytic Activity in Polymerization : Nickel complexes containing N-(5,6,7-trihydroquinolin-8-ylidene)nitroarylamine ligands, related to this compound, have been synthesized and shown high activity in ethylene polymerization. This research explores the influence of the nitro group on catalytic activity (Zhang et al., 2011).

  • Synthesis of Cinnolines : Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate, a compound similar to this compound, was used in the efficient synthesis of polyfunctionally substituted cinnolines, which are important in pharmaceutical chemistry (Hameed et al., 2017).

Safety and Hazards

Ethyl 5-nitropicolinate is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

ethyl 5-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-2-14-8(11)7-4-3-6(5-9-7)10(12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFHVUFNOKRFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668430
Record name Ethyl 5-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30563-98-5
Record name Ethyl 5-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-nitro-pyridine-2-carboxylic acid (Step 39.5) (5.74 g, 34.2 mmol), H2SO4 (1 mL) and EtOH (50 mL) was stirred for 1.5 h at reflux. The residue was diluted with EtOAc and saturated solution of NaHCO3. The aqueous layer was separated and extracted with EtOAc. The organic phase was washed with H2O and brine, dried (Na2SO4), filtered and concentrated to afford 6.1 g of the title compound as a white solid: ES-MS: 197.1 [M+H]+; tR=3.22 min (System 1).
Quantity
5.74 g
Type
reactant
Reaction Step One
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Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two

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